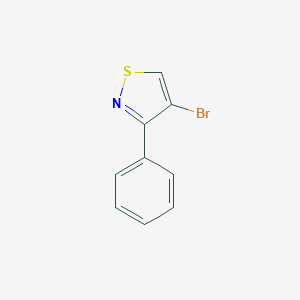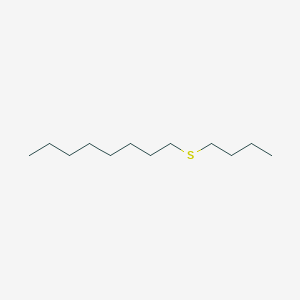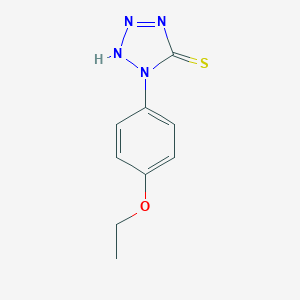
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole, commonly known as DMPI, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMPI is a heterocyclic compound that belongs to the class of indole derivatives. It has a unique chemical structure that makes it a promising candidate for various research applications.
作用機序
The mechanism of action of DMPI is not fully understood. However, it is believed to act through the inhibition of various signaling pathways. DMPI has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. DMPI has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, DMPI has been shown to inhibit the JAK/STAT signaling pathway, which is involved in immune responses.
Biochemical and Physiological Effects:
DMPI has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, DMPI has been shown to inhibit the growth of various cancer cell lines. DMPI has also been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. Furthermore, DMPI has been shown to have anti-oxidant properties, reducing the levels of reactive oxygen species in cells.
実験室実験の利点と制限
DMPI has several advantages for lab experiments. It is a stable compound that can be easily synthesized. It is also soluble in a variety of solvents, making it easy to use in experiments. Additionally, DMPI has been shown to have low toxicity, making it safe for use in cell culture experiments. However, there are also some limitations to using DMPI in lab experiments. DMPI has poor aqueous solubility, which can limit its use in certain experiments. Additionally, DMPI has a short half-life, which can make it difficult to study its pharmacokinetics.
将来の方向性
There are several future directions for the research on DMPI. One area of research is the development of DMPI derivatives with improved pharmacokinetic properties. Another area of research is the study of the mechanism of action of DMPI. Further research is needed to fully understand how DMPI inhibits various signaling pathways. Additionally, the potential use of DMPI in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be explored further. Finally, the potential use of DMPI in combination with other drugs for cancer therapy should be investigated.
合成法
DMPI can be synthesized by a variety of methods. One of the most common methods is the reaction of 1H-indole-3-carbaldehyde with 1,5-dimethylpyrrolidin-2-amine in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to DMPI using a reducing agent. Another method involves the reaction of indole with 1,5-dimethylpyrrolidin-2-one in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then dehydrated to form DMPI.
科学的研究の応用
DMPI has a wide range of potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective properties. DMPI has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a potential candidate for the treatment of inflammatory diseases. DMPI has also been found to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy. Additionally, DMPI has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
19137-66-7 |
|---|---|
製品名 |
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole |
分子式 |
C14H18N2 |
分子量 |
214.31 g/mol |
IUPAC名 |
3-(1,5-dimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-7-8-14(16(10)2)12-9-15-13-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChIキー |
LQPZPKOXKQFSPK-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1C)C2=CNC3=CC=CC=C32 |
正規SMILES |
CC1CCC(N1C)C2=CNC3=CC=CC=C32 |
同義語 |
3-(1,5-Dimethyl-2-pyrrolidinyl)-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



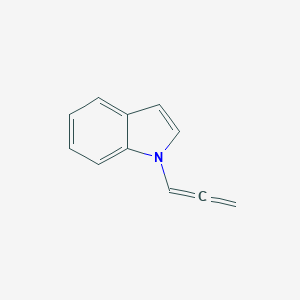
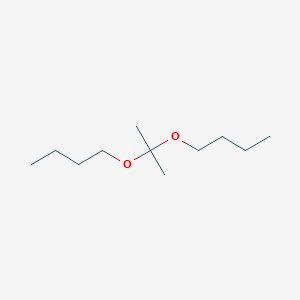
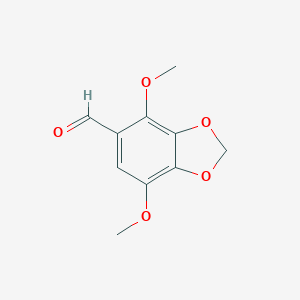
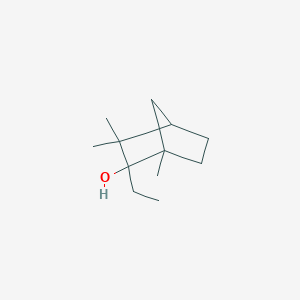

![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)


